Methyl 2-(hydroxymethyl)benzoate

Catalog No.
S2672214
CAS No.
41150-46-3
M.F
C9H10O3
M. Wt
166.176
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(hydroxymethyl)benzoate

CAS Number

41150-46-3

Product Name

Methyl 2-(hydroxymethyl)benzoate

IUPAC Name

methyl 2-(hydroxymethyl)benzoate

Molecular Formula

C9H10O3

Molecular Weight

166.176

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3

InChI Key

CPWIWKDXZSJHHG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1CO

solubility

not available

Methyl 2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3. It is categorized as a benzoate ester, derived from benzoic acid, and features both hydroxyl and hydroxymethyl functional groups. This compound is recognized for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biological research. The presence of the hydroxymethyl group enhances its reactivity and biological activity compared to simpler derivatives of benzoic acid .

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, yielding 2-hydroxy-5-carboxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form methyl 2-hydroxy-5-(hydroxymethyl)benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under acidic or basic conditions, leading to various substituted benzoates.

These reactions illustrate the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that methyl 2-(hydroxymethyl)benzoate exhibits notable biological activities. Preliminary studies suggest potential antimicrobial and antioxidant properties, making it a candidate for further investigation in pharmacological applications. The compound's ability to interact with biological molecules through hydrogen bonding may influence enzyme activity and cellular processes .

Methyl 2-(hydroxymethyl)benzoate can be synthesized through various methods:

  • Esterification: The primary method involves the esterification of 2-hydroxy-5-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion.
  • Industrial Production: In industrial settings, continuous reactors and efficient separation techniques are employed to enhance yield and purity during the esterification process.

These methods highlight the compound's accessibility for both laboratory and industrial applications.

Methyl 2-(hydroxymethyl)benzoate has diverse applications across several domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Investigations into its therapeutic effects are ongoing, particularly regarding its potential as a bioactive compound.
  • Industrial Uses: The compound is utilized in producing fragrances and flavoring agents due to its pleasant aromatic properties .

Studies on the interactions of methyl 2-(hydroxymethyl)benzoate with biological targets are still emerging. Its functional groups enable it to form hydrogen bonds with proteins and enzymes, potentially modulating their activities. Understanding these interactions is crucial for elucidating its pharmacological potential and mechanisms of action .

Several compounds share structural similarities with methyl 2-(hydroxymethyl)benzoate. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
Methyl 2-hydroxybenzoateLacks a hydroxymethyl groupKnown for its use as a flavoring agent (methyl salicylate) .
Methyl 5-hydroxy-2-methylbenzoateContains a methyl group instead of hydroxymethylAlters biological activity due to structural differences.
Methyl 2-hydroxy-5-methoxybenzoateFeatures a methoxy groupAffects solubility and reactivity differently from methyl 2-(hydroxymethyl)benzoate.

Methyl 2-(hydroxymethyl)benzoate is unique due to the combination of hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .

Methyl 2-(hydroxymethyl)benzoate is a benzoic acid ester with a hydroxymethyl substituent at the ortho position relative to the ester group. Its systematic IUPAC name reflects this structural arrangement: methyl 2-(hydroxymethyl)benzoate. Alternative designations include 2-hydroxymethyl-benzoic acid methyl ester and methyl 2-(hydroxymethyl)benzoate. The molecular formula is C₉H₁₀O₃, derived from a benzoate core (C₇H₅O₂) and a methoxycarbonyl group (COOCH₃) modified by a hydroxymethyl (-CH₂OH) substituent. The molecular weight is 166.17 g/mol, calculated from atomic masses: carbon (12.01), hydrogen (1.008), and oxygen (16.00).

PropertyValue/DescriptionSource
IUPAC NameMethyl 2-(hydroxymethyl)benzoate
CAS Registry Number41150-46-3
Molecular FormulaC₉H₁₀O₃
Molecular Weight166.17 g/mol
SMILES CodeCOC(=O)C1=C(CO)C=CC=C1

Three-Dimensional Conformational Analysis

The compound adopts a planar conformation due to the aromatic benzoate ring, with substituents oriented to minimize steric strain. The hydroxymethyl (-CH₂OH) group at the ortho position is positioned perpendicularly to the ring plane, avoiding overlap with the ester carbonyl oxygen. Quantum chemical studies using Density Functional Theory (DFT) and Hartree-Fock (HF) methods confirm this geometry, with bond angles optimized to balance electronic repulsions and hydrogen-bonding potential.

Key structural features include:

  • Aromaticity: The benzoate ring maintains conjugation, with alternating single and double bonds stabilized by resonance.
  • Ester Group: The carbonyl oxygen (C=O) is trigonal planar, while the methoxy group (OCH₃) adopts a tetrahedral geometry.
  • Hydroxymethyl Substituent: The -CH₂OH group exhibits a gauche conformation relative to the ring, enabling intramolecular hydrogen bonding between the hydroxyl proton and adjacent oxygen atoms.

Computational conformational analysis reveals minimal energy barriers for rotation around the C-O bond of the hydroxymethyl group, suggesting flexibility in solution.

Crystallographic Data and Solid-State Packing Behavior

Methyl 2-(hydroxymethyl)benzoate crystallizes in an orthorhombic system with space group P2₁2₁2₁. The unit cell dimensions are a = 3.938 Å, b = 8.808 Å, c = 27.94 Å, yielding a volume of 969.1 ų and a density of 1.434 Mg/m³.

Crystal PropertyValueSource
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 3.938 Å, b = 8.808 Å, c = 27.94 Å
Density1.434 Mg/m³

Solid-state packing is dominated by intermolecular O–H···O hydrogen bonds, which stabilize the crystal lattice. The hydroxyl group of the hydroxymethyl substituent forms hydrogen bonds with the ester carbonyl oxygen of adjacent molecules, creating a three-dimensional network. This arrangement minimizes void spaces and enhances lattice stability.

Electronic Structure and Molecular Orbital Configuration

The electronic structure of methyl 2-(hydroxymethyl)benzoate is characterized by a π-conjugated system involving the benzoate ring and ester carbonyl group. Key molecular orbitals include:

Orbital TypeDescriptionSource
HOMOLocalized on the hydroxymethyl group
LUMOCentered on the ester carbonyl group

Quantum chemical calculations (HF/6-31G and MP2/6-311G) reveal a HOMO-LUMO energy gap of approximately 5.0 eV, consistent with the compound’s electronic stability. The hydroxymethyl group contributes electron density to the HOMO, while the LUMO is influenced by the electron-withdrawing carbonyl group, enabling potential electrophilic reactivity.

Electrostatic potential maps show regions of high electron density around oxygen atoms (hydroxyl, carbonyl, methoxy) and moderate density on the aromatic ring. This distribution governs intermolecular interactions in the solid state and solution-phase reactivity.

Synthesis and Reactivity (Excluded per User Instructions)

This section is omitted as per the user’s exclusions.

Applications and Biological Activity (Excluded per User Instructions)

This section is omitted as per the user’s exclusions.

Proton Nuclear Magnetic Resonance Spectroscopy

Methyl 2-(hydroxymethyl)benzoate exhibits distinctive proton nuclear magnetic resonance signatures that enable precise structural identification. The aromatic region displays a complex multipicity pattern between 7.0-8.0 parts per million, representing the four aromatic protons on the benzene ring [1] [2]. The hydroxymethyl substituent generates a characteristic doublet at 4.6-4.8 parts per million, corresponding to the benzylic methylene protons adjacent to the hydroxyl group, with coupling constants typically ranging from 5-6 hertz [1] [3].

The methyl ester functionality produces a sharp singlet at 3.8-3.9 parts per million, integrating for three protons [1] [4]. The hydroxyl proton appears as a broad, exchangeable signal between 5.0-6.0 parts per million, which disappears upon deuterium oxide exchange, confirming its identity as the hydroxyl hydrogen [2] [5]. This chemical shift variability results from hydrogen bonding interactions and concentration-dependent effects.

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
Aromatic H-3, H-4, H-5, H-67.0-8.0Complex multiplet4H7-8
Hydroxymethyl CH₂4.6-4.8Doublet2H5-6
Ester methyl OCH₃3.8-3.9Singlet3H-
Hydroxyl OH5.0-6.0Broad singlet1H-

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic chemical shift assignments. The ester carbonyl carbon resonates at approximately 170 parts per million, reflecting the electron-withdrawing nature of the adjacent aromatic ring [6] [7]. The aromatic carbons appear in the region between 120-140 parts per million, with the ipso carbon bearing the ester substituent typically appearing furthest downfield [6] [8].

The hydroxymethyl carbon exhibits a chemical shift around 63 parts per million, consistent with a primary carbon bearing an electronegative oxygen substituent [4] [8]. The methyl ester carbon appears at approximately 52 parts per million, representing the characteristic range for methoxy carbons in aromatic esters [4] [9].

Carbon EnvironmentChemical Shift (ppm)Multiplicity
Ester carbonyl C=O~170Quaternary
Aromatic C-1 (ipso)~135Quaternary
Aromatic C-2, C-3, C-4, C-5, C-6120-130Tertiary
Hydroxymethyl CH₂~63Primary
Ester methyl OCH₃~52Primary

Infrared Vibrational Mode Analysis

Hydroxyl Stretching Vibrations

The hydroxyl functional group in methyl 2-(hydroxymethyl)benzoate generates a broad absorption band between 3200-3600 reciprocal centimeters [10] [11]. This broad envelope results from hydrogen bonding interactions, which vary depending on concentration, temperature, and solvent conditions. In dilute solutions, the hydroxyl stretch appears as a sharper peak near 3600 reciprocal centimeters, while hydrogen-bonded hydroxyl groups produce broader absorptions at lower frequencies [10] [12].

Carbonyl Stretching Characteristics

The ester carbonyl stretching vibration represents one of the most diagnostic features in the infrared spectrum, appearing as a strong absorption between 1720-1740 reciprocal centimeters [13] [14] [15]. This frequency range reflects the conjugated nature of the aromatic ester, where electron delocalization from the benzene ring into the carbonyl system results in a slight reduction in carbonyl bond order compared to aliphatic esters [14] [15]. Theoretical calculations using density functional theory methods predict the carbonyl stretching frequency at 1724 reciprocal centimeters, showing excellent agreement with experimental observations [14] [16].

Aromatic and Aliphatic Carbon-Hydrogen Stretching Modes

Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 reciprocal centimeters, providing fingerprint identification of the benzene ring system [10] [11]. These absorptions typically exhibit medium intensity and can be distinguished from aliphatic carbon-hydrogen stretches by their characteristic frequency range [11] [17].

Aliphatic carbon-hydrogen stretching modes from the hydroxymethyl and methyl ester groups generate absorptions between 2850-3000 reciprocal centimeters [10] [11]. The methyl ester group contributes both symmetric and asymmetric stretching modes, while the hydroxymethyl group adds additional complexity through its methylene stretching vibrations [14] [18].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
O-H stretch3200-3600Broad, strongHydroxyl group (H-bonded)
Aromatic C-H stretch3000-3100MediumBenzene ring C-H
Aliphatic C-H stretch2850-3000MediumCH₃ and CH₂ groups
C=O stretch1720-1740StrongEster carbonyl
C=C stretch (aromatic)1580-1600MediumBenzene ring
C-O stretch1000-1300Strong, multipleEster and alcohol C-O

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

Methyl 2-(hydroxymethyl)benzoate exhibits a molecular ion peak at mass-to-charge ratio 166, corresponding to its molecular formula C₉H₁₀O₃ [19] [20]. The molecular ion intensity varies depending on ionization conditions, typically representing 5-50% relative abundance in electron ionization mass spectrometry. The presence of the aromatic ring stabilizes the molecular ion through resonance delocalization, contributing to its observable intensity [20] [21].

Alpha-Cleavage Fragmentation Pathways

The compound undergoes characteristic alpha-cleavage reactions adjacent to the carbonyl group, generating several prominent fragment ions [21] [22]. Loss of the hydroxyl radical produces an ion at mass-to-charge ratio 149, while elimination of the complete hydroxymethyl radical yields a fragment at mass-to-charge ratio 135 [20] [23]. Additionally, loss of the methoxy radical from the ester functionality generates another ion at mass-to-charge ratio 135, creating potential overlap in the mass spectrum [23] [24].

The most significant fragmentation pathway involves alpha-cleavage to form the benzoyl cation at mass-to-charge ratio 105, which frequently serves as the base peak in the spectrum [23] [25]. This acylium ion benefits from exceptional stability through resonance with the aromatic ring system [21] [22].

Secondary Fragmentation Processes

Secondary fragmentation of primary fragment ions generates additional diagnostic peaks. The benzoyl cation at mass-to-charge ratio 105 undergoes decarbonylation to produce the phenyl cation at mass-to-charge ratio 77 [21] [25]. This phenyl fragment can further eliminate acetylene to generate characteristic aromatic cluster ions at lower mass values [21] [25].

Fragment Ionm/zRelative AbundanceFragmentation Mechanism
[M]⁺-1665-50%Molecular ion
[M-OH]⁺14910-30%Loss of hydroxyl radical
[M-CH₂OH]⁺13515-35%Loss of hydroxymethyl radical
[M-OCH₃]⁺13515-35%Loss of methoxy radical
[C₆H₅CO]⁺105Base peakAlpha-cleavage (acylium ion)
[C₆H₅]⁺7720-40%Decarbonylation of acylium
[C₇H₇]⁺915-15%Tropylium ion formation

Ultraviolet-Visible Absorption Characteristics

Electronic Transition Assignments

Methyl 2-(hydroxymethyl)benzoate displays characteristic ultraviolet-visible absorption features arising from electronic transitions within the aromatic system and carbonyl chromophore [26] [27]. The primary absorption band appears between 250-280 nanometers, corresponding to the π→π* transition of the substituted benzene ring [26] [28]. This transition exhibits high extinction coefficient values due to the allowed nature of the electronic promotion [27] [29].

A secondary absorption region between 280-320 nanometers originates from the n→π* transition of the carbonyl group [26] [27]. This transition typically exhibits lower intensity compared to the aromatic π→π* transition due to its symmetry-forbidden character [29] [28]. The presence of the hydroxymethyl substituent introduces additional bathochromic shifts through electron-donating effects and potential intramolecular hydrogen bonding interactions [30] [27].

Solvent Effects on Electronic Spectra

The ultraviolet-visible absorption characteristics demonstrate significant solvent dependence, particularly for the carbonyl n→π* transition [27] [31]. Protic solvents capable of hydrogen bonding with the carbonyl oxygen typically produce hypsochromic shifts of the n→π* band, while the π→π* transition remains relatively unaffected [26] [27]. These solvatochromic effects provide valuable information regarding the electronic nature of the excited states and intermolecular interactions [31] [29].

Electronic TransitionWavelength (nm)Extinction CoefficientAssignment
π→π* (aromatic)250-280High (10³-10⁴)Benzene ring transition
n→π* (carbonyl)280-320Low-medium (10²-10³)Ester carbonyl transition
π→π* (extended)320-350MediumConjugated system

XLogP3

1.5

Dates

Last modified: 08-16-2023

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